molecular formula C30H36N6O9 B158959 N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide CAS No. 70967-97-4

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

Cat. No.: B158959
CAS No.: 70967-97-4
M. Wt: 624.6 g/mol
InChI Key: LKDMKWNDBAVNQZ-WJNSRDFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-Succinyl-Ala-Ala-Pro-Phe-pNA, also known as N-succinyl-ala-ala-pro-phe-p-nitroanilide or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide that primarily targets proteases . These proteases include chymotrypsin, trypsin, plasmin, and human leukocyte cathepsin G . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

This compound acts as a substrate for the aforementioned proteases . It binds to the active sites of these enzymes, inhibiting their activity . The compound’s interaction with its targets results in the enzymatic cleavage of the 4-nitroanilide moiety, yielding 4-nitroaniline . This reaction is often used in enzyme assays to determine protease activity .

Biochemical Pathways

The primary biochemical pathway affected by N-Succinyl-Ala-Ala-Pro-Phe-pNA is proteolysis, specifically the breakdown of proteins by proteases . By acting as a substrate for these enzymes, the compound can influence various downstream effects related to the functions of proteases. These may include the regulation of digestion, immune response, and cell cycle progression .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) and distilled water This solubility suggests that the compound could be readily absorbed and distributed in biological systems

Result of Action

The primary result of N-Succinyl-Ala-Ala-Pro-Phe-pNA’s action is the inhibition of protease activity . This inhibition can be measured using enzyme assays, which detect the production of 4-nitroaniline following the enzymatic cleavage of the compound . The compound’s action can therefore influence various molecular and cellular processes regulated by proteases .

Action Environment

The action of N-Succinyl-Ala-Ala-Pro-Phe-pNA can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s stability and efficacy may be influenced by storage conditions. It has been reported that the compound has a shelf life of 3 years when stored desiccated at −20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) .

After the peptide chain is assembled, the N-terminal is succinylated using succinic anhydride in the presence of a base like pyridine. The final step involves the attachment of the p-nitroaniline group, which is achieved through a reaction with p-nitroaniline and a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline .

Common Reagents and Conditions

The hydrolysis reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as chymotrypsin, cathepsin G, and subtilisin . The reactions are often monitored spectrophotometrically by measuring the absorbance of p-nitroaniline at 405-410 nm .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound under alkaline conditions .

Comparison with Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is unique due to its specific sequence and the presence of the p-nitroaniline group, which allows for colorimetric detection. Similar compounds include:

These compounds share similar applications but differ in their specificity and detection methods, highlighting the versatility of this compound in biochemical research.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)/t18-,19-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDMKWNDBAVNQZ-WJNSRDFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
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N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
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N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
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N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
Customer
Q & A

A: SAAPFpNA acts as a substrate for these enzymes, mimicking the structure of their natural protein targets. The enzyme's active site recognizes and binds to the peptide sequence (Ala-Ala-Pro-Phe). Chymotrypsin then cleaves the peptide bond between phenylalanine and p-nitroaniline. []

A: The cleavage of SAAPFpNA by chymotrypsin releases p-nitroaniline. This product absorbs light at 405 nm, providing a quantifiable signal directly proportional to the enzyme's activity. []

ANone: The molecular formula for SAAPFpNA is C22H28N6O8. It has a molecular weight of 504.5 g/mol.

ANone: While specific spectroscopic data might vary depending on the solvent and conditions, characteristic peaks in UV-Vis spectroscopy are observed due to the p-nitroaniline moiety, particularly after enzymatic cleavage.

ANone: The research provided primarily focuses on SAAPFpNA's use as an enzymatic substrate. For applications involving specific materials, further investigations might be required.

A: The reaction follows a typical serine protease mechanism, involving a catalytic triad (Ser-His-Asp) at the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in SAAPFpNA. This leads to the formation of a covalent enzyme-substrate intermediate, which is subsequently hydrolyzed, releasing p-nitroaniline. []

A: While SAAPFpNA is a widely used substrate for chymotrypsin-like enzymes, variations in catalytic efficiencies (kcat/Km) have been observed for different enzymes. [, , , , ] For instance, human chymotrypsin exhibits a higher catalytic efficiency compared to the estrogen receptor binding cyclophilin (ERBC). [, ]

ANone: SAAPFpNA is extensively used for:

  • Enzyme activity assays: Quantifying the activity of chymotrypsin-like proteases from various sources, including bacteria, fungi, and mammals. [, , , , , , , , , , , , , ]
  • Enzyme kinetics studies: Determining kinetic parameters such as Km, kcat, and Vmax to understand enzyme-substrate interactions and the effects of inhibitors. [, , , , , ]
  • Screening for protease inhibitors: Identifying potential drug candidates that inhibit the activity of specific proteases implicated in diseases. [, , , ]
  • Investigating biological processes: Studying processes involving chymotrypsin-like proteases, such as digestion, blood coagulation, and immune responses. [, , , , ]

ANone: Yes, QSAR models could potentially be developed by analyzing the relationship between the structure of SAAPFpNA analogs and their kinetic parameters (Km, kcat/Km) with different proteases. This could aid in designing more potent and selective protease inhibitors.

A: While the provided research does not directly address SAAPFpNA analogs, it's known that modifications in the peptide sequence or the p-nitroanilide moiety can significantly influence substrate recognition, binding affinity, and ultimately, the enzyme's catalytic efficiency. For example, replacing phenylalanine with leucine in the peptide sequence can impact substrate specificity for certain elastase enzymes. []

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